Cas no 249624-85-9 (Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1,1-dimethyl-)

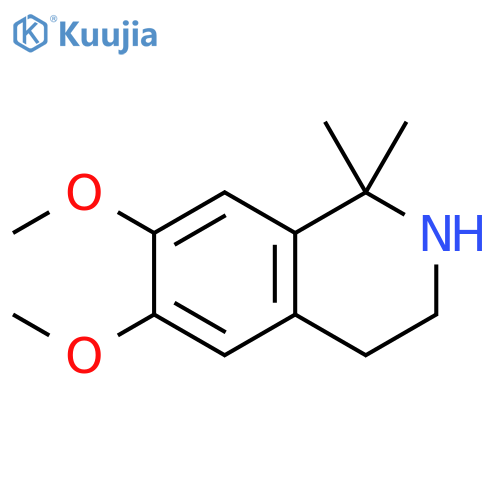

249624-85-9 structure

商品名:Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1,1-dimethyl-

CAS番号:249624-85-9

MF:C13H19NO2

メガワット:221.29546380043

CID:5261711

Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1,1-dimethyl- 化学的及び物理的性質

名前と識別子

-

- Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1,1-dimethyl-

-

- インチ: 1S/C13H19NO2/c1-13(2)10-8-12(16-4)11(15-3)7-9(10)5-6-14-13/h7-8,14H,5-6H2,1-4H3

- InChIKey: QHPXXJIHNXEFAD-UHFFFAOYSA-N

- ほほえんだ: C1(C)(C)C2=C(C=C(OC)C(OC)=C2)CCN1

Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1,1-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-373380-5.0g |

6,7-dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline |

249624-85-9 | 5.0g |

$1199.0 | 2023-03-02 | ||

| Enamine | EN300-373380-1.0g |

6,7-dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline |

249624-85-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-373380-2.5g |

6,7-dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline |

249624-85-9 | 2.5g |

$810.0 | 2023-03-02 | ||

| Enamine | EN300-373380-0.25g |

6,7-dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline |

249624-85-9 | 0.25g |

$381.0 | 2023-03-02 | ||

| Enamine | EN300-373380-10.0g |

6,7-dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline |

249624-85-9 | 10.0g |

$1778.0 | 2023-03-02 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070805-1g |

6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline |

249624-85-9 | 95% | 1g |

¥3717.0 | 2023-03-30 | |

| Enamine | EN300-373380-0.05g |

6,7-dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline |

249624-85-9 | 0.05g |

$348.0 | 2023-03-02 | ||

| Enamine | EN300-373380-0.1g |

6,7-dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline |

249624-85-9 | 0.1g |

$364.0 | 2023-03-02 | ||

| Enamine | EN300-373380-0.5g |

6,7-dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline |

249624-85-9 | 0.5g |

$397.0 | 2023-03-02 |

Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1,1-dimethyl- 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

249624-85-9 (Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1,1-dimethyl-) 関連製品

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量